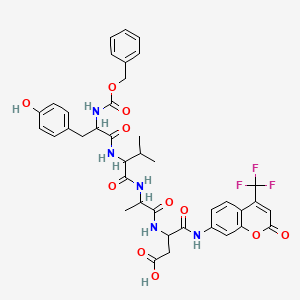
Z-Yvad-afc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Yvad-afc involves the coupling of Z-Tyr-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Yvad-afc primarily undergoes enzymatic cleavage reactions. Upon interaction with caspase-1, the peptide bond between Asp and AFC is cleaved, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
The enzymatic cleavage of this compound by caspase-1 is typically carried out in a buffered solution at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents such as dithiothreitol (DTT) to maintain the activity of caspase-1 .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively .
Wissenschaftliche Forschungsanwendungen
Z-Yvad-afc has a wide range of applications in scientific research:
Wirkmechanismus
Z-Yvad-afc exerts its effects through the specific recognition and cleavage by caspase-1. The molecular target of this compound is the active site of caspase-1, where the peptide bond between Asp and AFC is hydrolyzed. This cleavage releases the fluorescent AFC molecule, which can be detected and quantified . The pathway involved in this process is the caspase-1 mediated apoptotic and inflammatory signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-DEVD-AFC: A fluorogenic substrate for caspase-3, used to measure caspase-3 activity.
Z-LEHD-AFC: A fluorogenic substrate for caspase-9, used to measure caspase-9 activity.
Uniqueness of Z-Yvad-afc
This compound is unique in its specificity for caspase-1, making it an essential tool for studying caspase-1 activity and its role in apoptosis and inflammation. Unlike other similar compounds, this compound provides a higher Stokes’ shift, resulting in better separation of excitation and emission wavelengths, which enhances the sensitivity and accuracy of fluorescence measurements .
Eigenschaften
Molekularformel |
C39H40F3N5O11 |
|---|---|
Molekulargewicht |
811.8 g/mol |
IUPAC-Name |
3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50) |
InChI-Schlüssel |
QUINXAFKWYKRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)

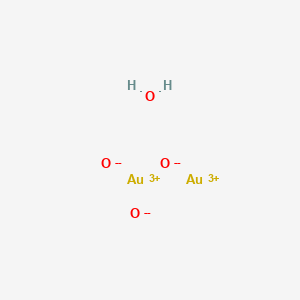

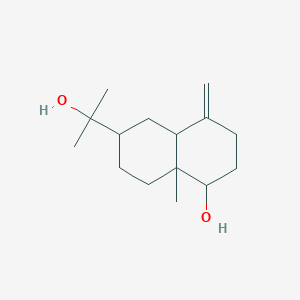
![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)

![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
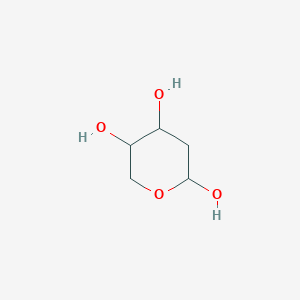
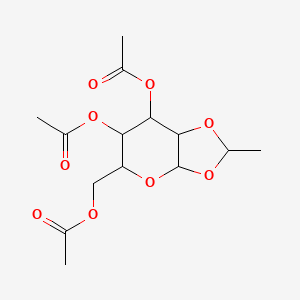
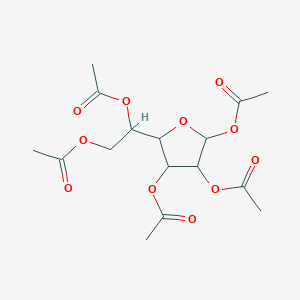
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
